Ciliatamide C

Description

Ciliatamide C is a lipopeptide originally isolated from the marine sponge Aaptos ciliata by Nakao et al. . It belongs to the ciliatamide family (A–C), characterized by a unique structure comprising a modified peptide backbone with a methyl sulfoxide group and a fatty acid side chain . Initial reports described this compound as an (S,S)-configured enantiomer, but recent total synthesis studies revised its stereochemistry to (R,R) based on optical rotation and NMR spectral data . This revision resolved discrepancies between synthetic and natural product characterization, highlighting the critical role of stereochemical analysis in natural product chemistry .

To address these issues, researchers developed an accelerated synthetic route using solution-phase parallel synthesis, enabling the production of this compound and over 50 unnatural analogs for structure-activity relationship (SAR) studies .

Propriétés

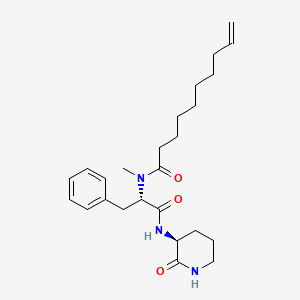

Formule moléculaire |

C25H37N3O3 |

|---|---|

Poids moléculaire |

427.6 g/mol |

Nom IUPAC |

N-methyl-N-[(2S)-1-oxo-1-[[(3S)-2-oxopiperidin-3-yl]amino]-3-phenylpropan-2-yl]dec-9-enamide |

InChI |

InChI=1S/C25H37N3O3/c1-3-4-5-6-7-8-12-17-23(29)28(2)22(19-20-14-10-9-11-15-20)25(31)27-21-16-13-18-26-24(21)30/h3,9-11,14-15,21-22H,1,4-8,12-13,16-19H2,2H3,(H,26,30)(H,27,31)/t21-,22-/m0/s1 |

Clé InChI |

KBRMYAFKZQPUNJ-VXKWHMMOSA-N |

SMILES isomérique |

CN([C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC2=O)C(=O)CCCCCCCC=C |

SMILES canonique |

CN(C(CC1=CC=CC=C1)C(=O)NC2CCCNC2=O)C(=O)CCCCCCCC=C |

Synonymes |

ciliatamide C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Ciliatamides A and B

- Ciliatamide A : Shares the core peptide backbone and methyl sulfoxide group with Ciliatamide C but differs in fatty acid chain length. Revised to (R,R)-configuration, it shows moderate antileishmanial activity .

- Ciliatamide B : The most potent antileishmanial agent in the family. Stereochemical revision to (R,R) enhanced activity compared to earlier (S,S)-reports. Synthetic (R,R)-Ciliatamide B achieved IC₅₀ values <1 µM against Leishmania spp., outperforming this compound .

Ciliatamide D

Isolated from Stellettasp., Ciliatamide D lacks the methyl sulfoxide group but retains a similar peptide framework. Its configuration remains unrevised, and it displays weaker cytotoxicity than this compound .

Other Sulfoxide-Containing Peptides

Key Observations :

- Stereochemistry : The (R,R)-configuration in this compound and B enhances antileishmanial activity compared to (S,S)-forms .

- Methyl Sulfoxide : This group is critical for bioactivity; analogs lacking it (e.g., Ciliatamide D) show reduced potency .

- Fatty Acid Chain : Longer chains in this compound improve membrane interaction but may contribute to toxicity .

Q & A

Q. What experimental methods are employed in the total synthesis of Ciliatamide C?

The total synthesis of this compound involves a multi-step approach combining traditional organic synthesis and solution-phase parallel synthesis. Key steps include:

- HATU-mediated coupling : To avoid racemization during amide bond formation, HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and collidine are used for coupling enantiopure intermediates (e.g., Boc-protected D/L-N-methylphenylalanine with piperidin-2-one derivatives) .

- Boc deprotection : Mild acidolysis (5–7% TFA in CH₂Cl₂) preserves stereochemical integrity, critical for generating pure (R,R)- and (S,S)-stereoisomers .

- Parallel library synthesis : A 42-member library of unnatural analogs was created using diverse acid chlorides and scaffolds, enabling rapid biological evaluation .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on:

- NMR spectroscopy : Comparative analysis of ¹H and ¹³C NMR spectra between synthetic and natural products ensures overlap in chemical shifts .

- Optical rotation : Discrepancies in optical rotation data (e.g., [α]D²⁰ = −43 for synthetic vs. +74 for natural this compound) prompted stereochemical revision from (S,S) to (R,R) through synthesis of all four stereoisomers .

- Mass spectrometry : High-resolution MS validates molecular weight and purity (>98% via preparative HPLC) .

Q. What biological activities have been reported for this compound?

this compound, isolated from Aaptos ciliata, exhibits anti-leishmanial activity . However, challenges such as cardiotoxicity and intravenous administration requirements necessitate analog development for therapeutic optimization .

Advanced Research Questions

Q. How were stereochemical discrepancies between synthetic and natural this compound resolved?

Contradictory optical rotation data ([α]D values of opposite signs) led to synthesizing all four stereoisomers of Ciliatamide A–C. For this compound:

- Racemization mitigation : Scheme 4 () outlines an optimized route using HATU coupling and TFA deprotection to prevent racemization of (R)-piperidin-2-one .

- Stereochemical reassignment : The (R,R)-enantiomer (synthetic 39) matched natural product NMR data and corrected the optical rotation to [α]D²⁰ = +56 (c = 0.1, MeOH), revising the original (S,S) designation .

Q. What methodological strategies address contradictory data in optical rotation and NMR analyses?

- Comprehensive stereoisomer synthesis : All four stereoisomers of Ciliatamide A–B were synthesized, confirming that only (R,R)-enantiomers align with reported NMR and optical data .

- Cross-validation : Optical rotations and NMR spectra were compared across diastereomeric pairs (e.g., (S,R) vs. (R,S)) to isolate the correct configuration .

Q. How can researchers design a library of Ciliatamide analogs for structure-activity relationship (SAR) studies?

- Scaffold diversification : Use three core scaffolds (e.g., 18, 19, and an unnatural (R,S)-congener) coupled with 14 acid chlorides to generate >50 analogs .

- Parallel synthesis : Employ solution-phase parallel synthesis to accelerate library production, enabling systematic evaluation of substituent effects on bioactivity .

Q. What challenges arise in ensuring reproducibility of this compound synthesis?

- Racemization risks : The original synthesis route caused racemization in this compound’s piperidin-2-one moiety, necessitating modified coupling conditions (HATU/collidine) and milder deprotection protocols .

- Purification rigor : Mass-directed preparative HPLC (>98% purity) is critical for reliable biological assays .

Q. How should researchers design assays to evaluate this compound’s anti-leishmanial activity?

- In vitro models : Use Leishmania promastigote/amastigote cultures to measure IC₅₀ values, comparing natural and synthetic enantiomers .

- Toxicity profiling : Assess cardiotoxicity in mammalian cell lines (e.g., cardiomyocytes) to identify safer analogs .

Methodological Guidelines

Q. What steps ensure replicability of synthetic procedures for this compound?

- Detailed protocols : Document reaction conditions (e.g., solvent ratios, temperature gradients) and purification methods (HPLC parameters) in supplementary materials .

- Characterization transparency : Publish full NMR assignments, optical rotation data, and HPLC chromatograms to enable cross-validation .

Q. How can researchers validate stereochemical assignments in complex natural products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.